CID 78061133

Description

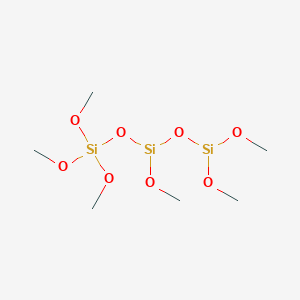

CID 78061133 is a chemical compound identified through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. Its chemical structure (Figure 1B) and chromatographic profile (Figure 1C) suggest it is a component of CIEO (an essential oil or extract), with distinct spectral characteristics observed in its mass spectrum (Figure 1D) . The compound’s content varies across vacuum distillation fractions, indicating volatility-dependent separation behavior (Figure 1D) .

Properties

Molecular Formula |

C6H18O8Si3 |

|---|---|

Molecular Weight |

302.46 g/mol |

InChI |

InChI=1S/C6H18O8Si3/c1-7-15(8-2)13-16(9-3)14-17(10-4,11-5)12-6/h1-6H3 |

InChI Key |

LRLRYMRVPSOWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](OC)O[Si](OC)O[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate typically involves the hydrolysis of chlorodimethylsilane followed by a reaction with methanol . This process requires careful control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form silanols and methanol.

Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate has several scientific research applications:

Mechanism of Action

The mechanism by which Trimethyl 1,3,3-trimethoxydisiloxanyl orthosilicate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions . These reactions lead to the formation of stable, flexible, and durable silicone networks. The molecular targets and pathways involved are primarily related to the reactivity of the siloxane and orthosilicate groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

CID 78061133 belongs to a class of compounds often isolated from plant-derived essential oils. Structural analogues can be inferred from compounds with similar chromatographic retention times, mass spectral fragmentation patterns, or functional groups. For example:

- Oscillatoxin Derivatives : Oscillatoxin D (CID 101283546) and its methylated variant (CID 185389) share cyclic ether or lactone motifs, common in bioactive natural products (Figure 1A–D) . These compounds differ in substituents (e.g., methyl groups), which influence polarity and bioavailability.

- Boronic Acid Derivatives : Compounds like (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) exhibit structural similarity scores of 0.71–0.87 to boronic acid-containing analogs, highlighting the role of halogenation in modulating reactivity and stability .

Table 1: Key Molecular Properties of this compound and Analogues

Functional Comparisons

- Chromatographic Behavior : this compound elutes in specific GC-MS fractions (Figure 1C), suggesting intermediate volatility compared to lighter (early-eluting) or heavier (late-eluting) components. This contrasts with oscillatoxin derivatives, which likely require liquid chromatography due to higher molecular weights .

- Mass Spectral Patterns: The compound’s fragmentation under source-in collision-induced dissociation (CID) conditions (Figure 1D) provides structural insights. Similar techniques were used to differentiate ginsenoside isomers, emphasizing the utility of CID in resolving structurally complex natural products .

Pharmacological and Industrial Relevance

While direct activity data for this compound are absent, structurally related compounds offer clues:

- Oscillatoxins: Known for cytotoxic properties, oscillatoxin D (CID 101283546) inhibits protein phosphatases, a mechanism shared with marine toxins like okadaic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.